2-[4-[2,6-Bis[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione
Overview
Description
2-[4-[2,6-Bis[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione is a complex organic compound characterized by its multiple isoindole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2,6-Bis[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-(1,3-dioxoisoindol-2-yl)benzaldehyde, which is then subjected to further reactions to form the final product. Common reagents used in these reactions include pyrimidine derivatives, isoindole derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[2,6-Bis[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
2-[4-[2,6-Bis[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-[4-[2,6-Bis[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]butanoic acid
- 2-[(1,3-dioxoisoindol-2-yl)methyl]isoindole-1,3-dione
- [4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl] acetate
Uniqueness
2-[4-[2,6-Bis[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione is unique due to its complex structure, which includes multiple isoindole and pyrimidine rings.
Properties
IUPAC Name |
2-[4-[2,6-bis[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H25N5O6/c52-41-32-7-1-2-8-33(32)42(53)49(41)29-19-13-26(14-20-29)38-25-39(27-15-21-30(22-16-27)50-43(54)34-9-3-4-10-35(34)44(50)55)48-40(47-38)28-17-23-31(24-18-28)51-45(56)36-11-5-6-12-37(36)46(51)57/h1-25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGTYZGOEUDVJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC(=NC(=N4)C5=CC=C(C=C5)N6C(=O)C7=CC=CC=C7C6=O)C8=CC=C(C=C8)N9C(=O)C1=CC=CC=C1C9=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H25N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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